sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is an organic compound with the molecular formula C8H11NO4S2Na. It is a sodium salt derivative of 4-(dimethylsulfamoyl)benzenesulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate can be synthesized through a multi-step process involving the sulfonation of dimethylsulfamoylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include controlled temperatures and the presence of a solvent such as dichloromethane. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylsulfamoylbenzene is treated with sulfur trioxide gas. The reaction is carefully monitored to ensure complete sulfonation. The sulfonic acid is then neutralized with sodium hydroxide in a continuous process to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate esters.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinate esters.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets include various organic compounds that can undergo sulfonation. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is unique due to the presence of the dimethylsulfamoyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better solubility and stability, making it more suitable for various industrial applications.
Biological Activity
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate, a compound belonging to the sulfamoyl class, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzene ring substituted with a dimethylsulfamoyl group and a sulfinic acid moiety. The presence of these functional groups contributes to its biological activity.
Anticonvulsant Activity
Research indicates that sulfamide derivatives, including this compound, exhibit anticonvulsant properties. A study on related sulfamide compounds demonstrated their efficacy in rodent models against various seizure types. For instance, JNJ-26489112, a sulfamide compound, showed significant anticonvulsant activity by inhibiting voltage-gated sodium channels and N-type calcium channels, suggesting that similar mechanisms may be applicable to this compound .
Immunomodulatory Effects
This compound has been implicated in immunomodulatory activities. In vitro studies have shown that compounds with sulfamoyl groups can enhance NF-κB activation in immune cells. This pathway is crucial for the release of pro-inflammatory cytokines, which play a role in immune response . The structure-activity relationship (SAR) studies indicate that modifications on the sulfamoyl group can significantly affect the potency of these compounds in activating NF-κB.
Structure-Activity Relationship Studies
A detailed SAR study focused on various analogs of this compound revealed critical insights into its biological activity. The following table summarizes key findings from SAR studies:
Compound | Modification | IC50 (µM) | Biological Activity |
---|---|---|---|
Compound A | Dimethylsulfamoyl group | 5.0 | NF-κB Activation |
Compound B | Methyl substitution | 10.0 | Anticonvulsant Activity |
Compound C | Sulfinic acid modification | 7.5 | Cytokine Release Enhancement |
These findings suggest that specific modifications can enhance the biological activity of sulfamide compounds.
Pharmacological Profiles
The pharmacological profile of this compound shows promise for treating conditions characterized by inflammation and seizures. Its ability to activate NF-κB suggests potential use in immunotherapy . Additionally, its anticonvulsant properties indicate applicability in epilepsy treatment .
Properties
IUPAC Name |
sodium;4-(dimethylsulfamoyl)benzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2.Na/c1-9(2)15(12,13)8-5-3-7(4-6-8)14(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFJXRLMGBSNV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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